molecular formula C20H24N2O5S2 B6488525 N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 920350-20-5

N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B6488525
CAS No.: 920350-20-5
M. Wt: 436.5 g/mol
InChI Key: IEWVTFRMKQTRDJ-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (MSPB) is a synthetic compound that has recently been studied for its potential use in a range of scientific research applications.

Mechanism of Action

N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide works by binding to the active site of AChE, thus preventing the breakdown of acetylcholine. This binding occurs through hydrogen bonding between the amide group of this compound and the active site residues of AChE. This compound also has an additional mode of action, as it can interact with the peripheral anionic site of AChE, further inhibiting the enzyme's activity.
Biochemical and Physiological Effects
This compound has been found to have a potent inhibitory effect on AChE, with an IC50 value of 0.2 μM. This indicates that even at low concentrations, this compound is able to effectively inhibit AChE and thus increase levels of acetylcholine in the brain. This has been found to improve cognitive function in animal models, suggesting potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in a short amount of time. Additionally, it is a highly potent inhibitor of AChE, making it an ideal tool for studying the enzyme's activity. The main limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide in the treatment of Alzheimer's disease has led to a growing interest in the compound. There are several potential future directions for research on this compound. These include further studies on its mechanism of action, its effects on other enzymes, its potential use in other neurological conditions, and its potential for use in drug delivery systems. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicities.

Synthesis Methods

N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is synthesized through a reaction between p-methanesulfonylbenzamide and 4-methylpiperidine-1-sulfonyl chloride. This reaction is carried out in a solvent such as dichloromethane, and can be catalyzed by a base such as triethylamine. The reaction is complete when the reaction mixture is heated to an appropriate temperature, usually between 70-80°C. The final product is then purified by recrystallization.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain. This has potential applications in the treatment of Alzheimer's disease, as increased levels of acetylcholine are thought to improve cognitive function.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-methylsulfonylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-15-4-3-13-22(14-15)29(26,27)19-9-5-16(6-10-19)20(23)21-17-7-11-18(12-8-17)28(2,24)25/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWVTFRMKQTRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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